Product packaging for 4-Butyl-benzamidine(Cat. No.:CAS No. 28456-39-5)

4-Butyl-benzamidine

Cat. No.: B1622143
CAS No.: 28456-39-5
M. Wt: 176.26 g/mol
InChI Key: QBXVSDIRVLEZRX-UHFFFAOYSA-N
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Description

4-Butyl-benzamidine (CAS 28456-39-5) is a small molecule organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. It is a benzamidine derivative, a class of compounds known to act as potent, reversible inhibitors of trypsin-like serine proteases. The mechanism of action for this compound class involves the amidine group forming critical, bidentate salt bridges with the aspartic acid residue (Asp189) located at the bottom of the enzyme's S1 pocket, a key interaction that blocks the active site . This specific structure-activity relationship makes this compound and its derivatives valuable scaffolds in medicinal chemistry and drug discovery. Research indicates that similar N-(4-benzamidino)-oxazolidinone compounds demonstrate single-digit nanomolar potency and high selectivity as inhibitors of Kallikrein-related peptidase 6 (KLK6) , a serine protease target under investigation in various cancers and neurodegenerative diseases . Furthermore, benzamidine derivatives are frequently explored as starting points for developing inhibitors of other serine proteases, such as thrombin and Factor Xa, which are critical targets in coagulation pathways . Beyond protease inhibition, benzamidine derivatives have also been synthesized and evaluated for their in vivo antifungal activities against agricultural pathogens . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can rely on the high quality of this compound for their investigations into serine protease function, inhibitor design, and other biochemical studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1622143 4-Butyl-benzamidine CAS No. 28456-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXVSDIRVLEZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402373
Record name 4-BUTYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28456-39-5
Record name 4-BUTYL-BENZAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 4 Butyl Benzamidine and Its Structural Analogues

Established Synthetic Pathways for the 4-Butyl-benzamidine Core

The synthesis of the fundamental this compound structure is primarily achieved through well-established chemical reactions that have been refined over time. These methods typically begin with precursors derived from 4-butylbenzene.

Classical Amidination Reactions and Precursor Chemistry

The most traditional and widely employed method for synthesizing benzamidines is the Pinner reaction, first described in the late 19th century. jk-sci.com This reaction serves as a cornerstone for the preparation of this compound.

The typical precursor for this synthesis is 4-butylbenzonitrile (B1266846) . The Pinner reaction involves the treatment of this nitrile with an anhydrous alcohol, such as ethanol (B145695), in the presence of dry hydrogen chloride (HCl) gas. jk-sci.comorganic-chemistry.org This process initially forms an imidate ester hydrochloride, commonly known as a Pinner salt. organic-chemistry.orgvulcanchem.com This intermediate is then treated with ammonia (B1221849) to yield the final amidine hydrochloride. jk-sci.com Anhydrous conditions are crucial, as the presence of water can lead to the formation of esters as byproducts. jk-sci.com

Another classical approach involves the reduction of a corresponding amidoxime (B1450833). google.com In this two-step sequence, 4-butylbenzonitrile is first reacted with hydroxylamine (B1172632) to form 4-butyl-N'-hydroxybenzenecarboximidamide (an amidoxime). Subsequently, this intermediate undergoes reduction, typically through catalytic hydrogenation, to cleave the N-O bond and produce this compound. google.comscribd.com

The key precursor, 4-butylbenzonitrile, can be synthesized through various standard organic chemistry methods, often starting from 4-butylaniline (B89568) or 4-butylbenzoic acid.

Table 1: Classical Synthesis Routes for the this compound Core

Method Precursor Key Reagents Intermediate Ref.
Pinner Reaction 4-Butylbenzonitrile 1. Anhydrous Alcohol (e.g., EtOH), dry HCl2. Ammonia (NH₃) Ethyl 4-butylbenzenecarboximidate hydrochloride (Pinner Salt) jk-sci.comvulcanchem.comresearchgate.net

Modern Catalytic Approaches for Benzamidine (B55565) Synthesis

While classical methods are robust, modern synthetic chemistry has introduced more efficient and milder catalytic systems for benzamidine synthesis. These approaches often offer improved yields, better functional group tolerance, and more environmentally benign conditions.

One innovative method is the Liebeskind-Srogl cross-coupling reaction. This palladium-catalyzed approach couples an organoboron compound with a sulfur-based reagent. nih.gov For the synthesis of a protected this compound, this would involve the reaction of 4-butylboronic acid with a protected methylthiopseudourea derivative in the presence of a palladium catalyst and a copper(I) carboxylate co-catalyst. nih.gov This method is notable for its mild conditions and applicability to a wide range of substrates.

Another advanced catalytic strategy involves the use of ionic liquid-supported nano-metal catalysts. A patented method describes the hydrogenation of benzamidoxime (B57231) intermediates to benzamidine derivatives using a rhodium nanoparticle catalyst supported on an ionic liquid. google.com This "green" approach allows for high catalyst activity and easy recovery and reuse of the catalyst. google.com

Table 2: Modern Catalytic Strategies for Benzamidine Synthesis

Method Key Reactants Catalyst System Key Features Ref.
Liebeskind-Srogl Coupling 4-Butylboronic acid, SEM-protected thiopseudourea Pd(0) catalyst, Copper(I) thiophenecarboxylate (CuTC) Mild conditions, forms protected amidine nih.gov

Synthesis of N-Substituted and Ring-Modified this compound Derivatives

The versatility of the this compound scaffold is greatly expanded through derivatization, either by introducing substituents onto the amidine nitrogen atoms or by functionalizing the phenyl ring.

Introduction of Aliphatic and Aromatic Substituents on the Amidine Nitrogen

The synthesis of N-substituted 4-butyl-benzamidines can be readily achieved by modifying the classical Pinner reaction. Instead of treating the intermediate Pinner salt with ammonia, primary or secondary amines are used. researchgate.net This reaction displaces the alkoxy group from the imidate ester to form the corresponding N-mono- or N,N-di-substituted amidine. For instance, reacting the ethyl 4-butylbenzenecarboximidate intermediate with butylamine (B146782) would yield N-butyl-4-butylbenzamidine, while reaction with dibutylamine (B89481) would yield N,N-dibutyl-4-butylbenzamidine. mdpi.com

More complex N-acyl or N-aryl substituents can be introduced through multi-step protocols. One such method involves a Ugi-Mumm multicomponent reaction to create quinazolinone intermediates, which then undergo a regiospecific rearrangement to yield (E)-arylamidines with N-alkyl or N-arylamide functionalities. nih.gov

Functionalization of the Phenyl Ring System

Modification of the phenyl ring is typically achieved either by starting with an already functionalized precursor or by direct functionalization of the pre-formed benzamidine ring.

For example, a rhodium(III)-catalyzed C-H activation and annulation reaction allows for the direct functionalization of benzamidine hydrochlorides. acs.org Reacting this compound with an iodonium (B1229267) ylide under these catalytic conditions can produce complex fused heterocyclic systems, such as 1-aminoisoquinoline (B73089) derivatives, effectively building a new ring onto the existing phenyl scaffold. acs.org

Alternatively, functionalized pyrimidines can be synthesized through domino reactions of amidines with 2-alkylidenetetrahydrofurans, resulting in pyrimidine (B1678525) rings attached to the 4-butylphenyl group. researchgate.net Similarly, the reaction of this compound with 3-functionalized chromones can lead to the formation of complex quinoline (B57606) derivatives through ring-opening and recyclization cascades. researchgate.nettandfonline.com

Multi-Component and Convergent Synthetic Strategies for Complex this compound Hybrids

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.orgbeilstein-journals.org The this compound moiety is a valuable building block in such reactions for creating diverse and complex molecular architectures.

The Biginelli reaction and its variations can incorporate benzamidines to produce functionalized dihydropyrimidines. nih.gov For example, a one-pot reaction of an aldehyde, a β-ketoester, and this compound could yield a highly substituted pyrimidine ring system.

Another powerful MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves an isocyanide, an aldehyde, and an amidine to construct fused imidazo-heterocycles, such as imidazo[1,2-a]pyridines. beilstein-journals.org

Convergent strategies have also been employed to create sophisticated hybrid molecules. In one example, a multi-step synthesis was used to attach a steroid nucleus to a benzamidine scaffold. ingentaconnect.com This involved first constructing a complex N-substituted benzamide (B126), which was then converted to the corresponding benzamidine and coupled with a steroid, demonstrating a modular approach to complex hybrids. ingentaconnect.com

Table 3: Examples of Multi-Component Reactions (MCRs) Involving Benzamidines

Reaction Name Components Resulting Scaffold Ref.
Biginelli-like Reaction Aldehyde, β-Dicarbonyl, Benzamidine Dihydropyrimidine nih.gov
Groebke–Blackburn–Bienaymé Aldehyde, Isocyanide, Benzamidine Imidazo[1,2-a]pyridine beilstein-journals.org
Chromone-based MCR 3-Formylchromone, Ketene Aminal, Benzamidine Chromeno[4,3-d]pyrimidine tandfonline.comrsc.org

Integration with Heterocyclic Moieties (e.g., Piperazine (B1678402), Triazole, Oxazolidinone, Benzoxazole)

The incorporation of heterocyclic rings into the structure of this compound derivatives is a common strategy to introduce conformational constraints, modulate physicochemical properties, and create new interaction points with biological targets. Synthetic routes are often designed to append these moieties to the benzamidine core.

Triazole: The 1,2,3-triazole ring is frequently introduced using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), a highly efficient and regioselective reaction. mdpi.com For instance, a synthetic pathway can begin with 4-cyanobenzyl bromide, which is converted to 4-(azidomethyl)benzonitrile. researchgate.net This azide (B81097) can then react with an appropriate alkyne, such as propargyl alcohol, to form the 1,2,3-triazole ring linked to the cyanophenyl group. mdpi.comresearchgate.net The final and critical step is the conversion of the nitrile group to the desired amidine. This is typically achieved via the Pinner reaction, where the nitrile is treated with anhydrous HCl in an alcohol like ethanol to form an imino ester intermediate. mdpi.comresearchgate.net Subsequent ammonolysis or reaction with a primary amine, such as butylamine, yields the N-substituted benzamidine derivative. mdpi.com An example of a compound synthesized via this methodology is N-Butyl-4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzamidine. mdpi.comresearchgate.net

Table 1: Research Findings for a Triazole-Benzamidine Derivative mdpi.com
Compound NameYieldMelting Point (°C)Key ¹H-NMR Signals (400 MHz, MeOD, δ ppm)MS (ESI+) m/z
N-Butyl-4-((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzamidine42.1%111–1128.05 (s, 1H, triazole-H), 7.75 (d, 2H, benzene-H), 7.53 (d, 2H, benzene-H), 5.75 (s, 2H, CH₂), 3.42 (t, 2H, N-CH₂)288 [M+H]⁺

Piperazine: Piperazine is a versatile six-membered heterocycle that can be incorporated as a central linker in bis-benzamidine structures or as a terminal functional group. researchgate.netgoogle.com The synthesis of monosubstituted piperazines is a key preliminary step, which can be achieved through various methods, including simplified one-pot procedures that avoid the use of protecting groups. semanticscholar.org For creating bis-benzamidine architectures, a common route involves the reaction of a piperazine core with a suitable benzonitrile (B105546) precursor. google.com For example, 4,4'-(1,4-piperazinediyl)bis(benzenecarboximidamide) can be synthesized, and its amidine nitrogens can be further substituted with alkyl groups, such as heptyl chains, to produce derivatives like 4,4′-(1,4-piperazinediyl)bis(N-heptylbenzenecarboximidamide). google.com

Oxazolidinone: Oxazolidinones are important five-membered heterocyclic compounds. beilstein-journals.org Their synthesis can be achieved through several established routes, including the cyclization of β-amino alcohols with reagents like phosgene (B1210022) or dialkyl carbonates, or via the cycloaddition of epoxides with isocyanates. beilstein-journals.org A one-pot synthesis from epoxides using chlorosulfonyl isocyanate has also been reported as an efficient, metal-free method. beilstein-journals.org To integrate this moiety with a this compound structure, a synthetic strategy could involve preparing a this compound analogue bearing a β-amino alcohol functionality, which would then undergo cyclization to form the oxazolidinone ring.

Benzoxazole (B165842): The benzoxazole ring system is typically synthesized by the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative. nih.govjocpr.com To prepare a this compound analogue, one could start with the condensation of 2-aminophenol (B121084) with 4-butylbenzoic acid or 4-butylbenzoyl chloride. bsu.edu.eg This reaction can be promoted by acid catalysts or conducted under microwave irradiation to yield 2-(4-butylphenyl)benzoxazole. bsu.edu.eg Further functionalization on either the benzoxazole or the butylphenyl ring could then be performed to introduce the amidine group or other desired functionalities.

Linker Design and Construction for Bis-benzamidine Architectures

One key design strategy involves replacing the traditional pentyldioxy linker found in compounds like pentamidine (B1679287) with alkanediamide linkers. nih.gov This results in bis-benzamidines with the general structure Bza–NHCO–(CH₂)n–CONH–Bza, where the length of the methylene (B1212753) chain (n) can be varied. nih.gov This modification from an ether to an amide linkage alters the electronic and metabolic properties of the molecule. nih.gov

The synthesis of these architectures often begins with the construction of a bis-nitrile precursor. This can be accomplished by reacting a dihalo-alkane or a substituted aromatic dihalide with 4-cyanophenol in the presence of a base like sodium hydride. nih.gov The resulting bis-nitrile is then converted into the final bis-amidine, typically through a Pinner reaction followed by treatment with ammonia. nih.gov

Systematic studies have explored how linker characteristics influence molecular behavior. The length of the alkyl chain, the degree of hydrophobicity, and the conformational flexibility are all important design considerations. nih.gov Linkers are not limited to simple alkyl chains; some designs incorporate thioether or sulfone moieties to further modulate properties. nih.gov More complex linkers have also been developed, such as those containing a central pyridine (B92270) group, to introduce hydrogen-bond accepting sites and achieve more specific molecular recognition capabilities. mdpi.com

Table 2: Examples of Linker Strategies in Bis-benzamidine Design
Linker TypeGeneral Structure / ExampleDesign RationaleReference
AlkanediamideBza–NHCO–(CH₂)n–CONH–Bza (n = 3-10)Replacement of ether linkage with less electron-donating amide functions. nih.gov
Alkyl Ether (variable length)Propamidine (3-carbon), Pentamidine (5-carbon), Heptamidine (7-carbon)Systematic variation of linker length and hydrophobicity. nih.gov
Aromatic CoreLinkers based on ortho-, meta-, and para-disubstituted xylene cores.Decreased linker flexibility compared to alkyl chains. nih.gov
Heteroaromatic CoreLinker containing a central pyridine unit.Introduction of H-bond accepting groups for specific interactions. mdpi.com

Analytical and Spectroscopic Characterization in Synthetic Organic Chemistry Research

The structural confirmation of newly synthesized this compound derivatives and their analogues relies on a combination of modern analytical and spectroscopic techniques. These methods are essential for verifying the proposed chemical structures, assessing purity, and elucidating molecular features. researchgate.netmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. nih.gov

¹H-NMR provides detailed information about the chemical environment of protons. For a this compound derivative, characteristic signals would include those for the terminal methyl group (a triplet around 0.9-1.0 ppm), the internal methylene groups of the butyl chain (multiplets between 1.3-1.8 ppm), the methylene group adjacent to the aromatic ring, and the distinct doublets for the para-substituted aromatic protons (typically in the 7.0-8.0 ppm range). mdpi.comgoogle.com Protons on attached heterocyclic moieties also give rise to signature peaks. mdpi.com

¹³C-NMR is used to identify all unique carbon atoms in the molecule, including the quaternary carbon of the amidine group (C=N), which appears in the downfield region of the spectrum (e.g., ~166 ppm). mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming its elemental composition. nih.gov Electrospray ionization (ESI) is a common technique used to generate a protonated molecular ion [M+H]⁺, the mass-to-charge ratio (m/z) of which is measured to verify the successful synthesis of the target molecule. mdpi.commdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the presence of specific functional groups. nih.gov Key characteristic absorption bands for benzamidine derivatives include N-H stretching vibrations, C=N stretching of the amidine group (around 1670 cm⁻¹), and C-H stretching from the alkyl and aromatic parts. google.commdpi.com If the molecule contains other functionalities, such as carbonyls (C=O) in amide linkers or ether (C-O) bonds, their characteristic bands will also be present in the spectrum. mdpi.com

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the purified compound. The experimental values are compared against the calculated theoretical values for the proposed molecular formula to confirm the compound's elemental integrity. google.com

These methods, often used in combination, provide unambiguous evidence for the structure and purity of the synthesized this compound derivatives, which is a prerequisite for any further studies. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 4 Butyl Benzamidine and Its Analogues

Elucidation of Key Structural Features for Biological Activity

The biological activity of 4-butyl-benzamidine is intrinsically linked to its specific structural components. The molecule is generally composed of a butyl group, a benzene (B151609) ring, and an amidine functional group. Each of these parts plays a distinct role in how the compound interacts with its biological targets.

The specificity of this compound is also influenced by the butyl group. Different biological targets possess uniquely shaped hydrophobic pockets. The specific length and conformation of the n-butyl chain in this compound make it particularly well-suited for the pockets of certain enzymes, such as some serine proteases, while fitting less favorably into the pockets of others. This "lock-and-key" type of interaction, where the butyl group acts as a part of the "key," is a fundamental principle underlying its target specificity.

The amidine group (-C(=NH)NH2) is a strongly basic functional group that is typically protonated at physiological pH, carrying a positive charge. nih.gov This cationic nature is paramount for the interaction of this compound with its biological targets, which often possess negatively charged (anionic) pockets. nih.gov A classic example is the S1 pocket of many trypsin-like serine proteases, which contains a conserved aspartate residue at its base. pnas.org The positively charged amidine group forms a strong salt bridge (ionic interaction) with the negatively charged carboxylate of the aspartate residue. pnas.org This electrostatic interaction is a major driving force for the binding of benzamidine-based inhibitors. pnas.org

Beyond this primary ionic interaction, the hydrogen atoms on the amidine nitrogen can also act as hydrogen bond donors, forming additional stabilizing interactions with hydrogen bond acceptors within the active site. nih.gov The ability of the amidine group to engage in these multiple, high-energy interactions makes it an essential "warhead" for targeting enzymes with anionic specificity pockets. nih.gov

Role of the Butyl Moiety in Target Binding and Specificity

Impact of Linker Length and Flexibility on Pharmacological Profiles

In the design of more complex analogues of this compound, such as multivalent or dualsteric inhibitors, the linker connecting the benzamidine (B55565) moieties or other pharmacophores plays a crucial role in determining the pharmacological profile. nih.govnih.gov The length and flexibility of this linker can significantly impact the potency and selectivity of the resulting compound. nih.gov

Shorter, more rigid linkers can enhance inhibitory potency by reducing the entropic penalty upon binding and increasing the effective local concentration of the inhibitory groups. nih.gov Conversely, longer, more flexible linkers can allow the inhibitor to span greater distances and bind to multiple sites on a single target or even bridge two separate target molecules. pnas.orgnih.gov However, excessive length can sometimes be detrimental to activity. nih.govmdpi.com For instance, in the development of multivalent benzamidine inhibitors for plasmin, it was observed that shorter linker lengths generally led to improved inhibition. nih.gov

The flexibility of the linker is also a critical parameter. A flexible linker can allow the inhibitor to adopt an optimal conformation for binding, accommodating any induced-fit changes in the target protein. However, too much flexibility can lead to a significant entropic cost upon binding, thereby reducing affinity. The ideal linker length and flexibility represent a balance between these competing factors and are highly dependent on the specific architecture of the target.

Stereochemical Influences on Ligand-Target Interactions and Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. For analogues of this compound that contain chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different stereoisomers of a ligand.

For example, if a chiral center is introduced into the linker or a substituent of a this compound analogue, one enantiomer may bind with high affinity to the target, while the other may bind with significantly lower affinity or not at all. tandfonline.com This difference in binding can be attributed to the fact that only one enantiomer can achieve the optimal three-point attachment to the binding site. In some cases, the "wrong" enantiomer can even be inactive or have undesirable off-target effects. Therefore, the careful consideration and control of stereochemistry are essential in the design and synthesis of potent and selective this compound-based drugs.

Strategies for Enhancing Potency and Selectivity through Structural Modifications

Several strategies can be employed to enhance the potency and selectivity of this compound through structural modifications. These strategies are often guided by the SAR data obtained from initial lead compounds.

One common approach is to modify the substituents on the benzene ring. Adding small, electron-withdrawing groups, for example, can sometimes enhance binding affinity. researchgate.net Another strategy involves the exploration of different hydrophobic groups in place of the butyl moiety to optimize interactions with the hydrophobic pocket of the target.

The concept of multivalency, where multiple benzamidine units are linked together, has proven to be an effective strategy for increasing potency. nih.gov By binding simultaneously to multiple sites on a target, multivalent inhibitors can exhibit significantly enhanced affinity and, in some cases, improved selectivity. pnas.orgnih.gov The design of these multivalent inhibitors requires careful optimization of the linker length and geometry to ensure cooperative binding. nih.gov

Structure-based drug design is another powerful strategy. pnas.org If the three-dimensional structure of the target protein is known, computational methods can be used to design and dock virtual analogues of this compound into the active site. This allows for the rational design of modifications that are predicted to improve binding affinity and selectivity before they are synthesized and tested experimentally.

Below is an interactive data table summarizing the inhibitory activities of some benzamidine derivatives, illustrating the impact of structural modifications:

CompoundModificationTargetInhibitory Constant (Ki)
BenzamidineParent CompoundHuman Lung Tryptase22 µM pnas.org
Bis-dPEG2-AMBBivalent, PEG linkerPlasmin55.3 µM nih.gov
Tri-PEG12-AMBTrivalent, PEG linkerPlasmin241.9 µM nih.gov
PhenylguanidineAmidine replaced with guanidine (B92328)uPA30 µM pnas.org

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can be developed to predict the inhibitory potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. oncodesign-services.com

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A series of this compound analogues with known biological activities (e.g., Ki or IC50 values) is compiled. rsc.org

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, quantum chemical parameters), are calculated for each compound in the series. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques such as cross-validation and by predicting the activity of a set of compounds not used in the model development (an external test set). nih.gov

Once a validated QSAR model is established, it can be used to screen virtual libraries of this compound analogues and predict their activities. nih.gov The insights gained from the model, such as which descriptors are most important for activity, can also provide valuable information for the rational design of new and improved inhibitors. ajol.info

Computational Modeling and Rational Drug Design Approaches for 4 Butyl Benzamidine

Molecular Docking Simulations for Ligand-Protein Binding Mode Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net This method is crucial in the early stages of drug discovery for elucidating binding mechanisms and for structure-based virtual screening. nih.gov For benzamidine (B55565) derivatives, the primary target is often a trypsin-like serine protease, where the positively charged amidine group interacts with a negatively charged aspartate residue (Asp189) at the base of the S1 specificity pocket. nih.gov

Table 1: Representative Molecular Docking Parameters for Benzamidine Scaffolds | Parameter | Description | Typical Finding for Benzamidine Derivatives | Source | | --- | --- | --- | --- | | Target Protein | The biological macromolecule to which the ligand binds. | Trypsin, Thrombin, Factor Xa, Kallikrein-related peptidase 6 (KLK6). nih.govnih.govnih.gov | | Primary Interaction | The key electrostatic interaction anchoring the ligand. | Salt bridge formation between the amidine group and the carboxylate of Asp189 in the S1 pocket. nih.gov | | Binding Pose RMSD | Root-mean-square deviation from a known crystal structure pose. | Low RMSD values (< 2.0 Å) indicate an accurate prediction of the binding mode. wustl.edu | | Scoring Function | A mathematical function used to estimate the binding affinity. | Used to rank different poses and prioritize compounds in virtual screening. researchgate.net | | Role of Substituents | The influence of appended chemical groups on binding. | The 4-butyl group is predicted to occupy a hydrophobic sub-pocket, contributing to binding affinity. | N/A |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in an explicit solvent environment. nih.govresearchgate.net MD simulations are used to refine docking poses, assess the stability of the ligand-protein complex over time, and analyze the conformational changes that occur upon binding. nih.govresearchgate.net

For 4-Butyl-benzamidine, an MD simulation would typically start with the best-predicted docking pose. Over the course of the simulation (often spanning hundreds of nanoseconds to microseconds), the trajectory of every atom is calculated. nih.govnih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial pose are monitored. A stable RMSD value over time suggests that the ligand remains tightly bound in the predicted orientation. nih.govresearchgate.net Conversely, a large fluctuation or increase in RMSD might indicate an unstable binding mode or that the ligand is dissociating. nih.gov

Table 2: Application of Molecular Dynamics in Analyzing Benzamidine-Protein Complexes | MD Application | Description | Relevance to this compound | Source | | --- | --- | --- | --- | | Binding Pose Refinement | Relaxation of the docked complex to a lower energy, more realistic conformation. | MD can refine the orientation of the butyl chain to achieve optimal hydrophobic packing. nih.gov | | Stability Assessment | Calculation of ligand RMSD over the simulation time to evaluate binding stability. | Stable RMSD would confirm a stable interaction of the this compound complex. nih.govresearchgate.net | | Conformational Analysis | Analysis of the dynamic behavior and accessible conformations of the ligand and protein. | Determines the flexibility of the butyl group and its impact on the protein's local structure. researchgate.netlambris.com | | Free Energy Calculation | Advanced methods (e.g., MM/PBSA, FEP) to estimate the binding free energy. | Provides a quantitative prediction of binding affinity, accounting for entropic and solvation effects. nih.govnih.gov |

Homology Modeling and De Novo Design of this compound Derivatives

When an experimental structure of a target protein is unavailable, homology modeling can be used to generate a reliable three-dimensional model. vlabs.ac.innih.gov This technique relies on the principle that proteins with similar amino acid sequences adopt similar structures. researchgate.net The process involves identifying a homologous protein with a known structure (the template), aligning the target sequence with the template, and building a 3D model of the target based on the template's backbone. vlabs.ac.innih.govresearchgate.net For a novel target of this compound, a high-quality homology model would be a prerequisite for structure-based design efforts like docking and MD simulations. nih.gov

De novo design, on the other hand, is a computational method for designing novel molecules from scratch. uni-konstanz.de This approach can be used to generate entirely new scaffolds or to grow new functionalities onto an existing fragment. uni-konstanz.deethz.ch The this compound compound could serve as an excellent starting point or fragment for de novo design. The benzamidine group would act as the anchor in the S1 pocket of a serine protease, while the butyl group provides a vector pointing out of the pocket. nih.gov Design algorithms can then suggest modifications to the butyl chain or additions to the phenyl ring to create new interactions with other regions of the protein's active site (e.g., the S1' or S2' pockets), aiming to improve potency and selectivity. nih.govuni-konstanz.de

Table 3: Key Steps in Homology Modeling and De Novo Design

Design Approach Step Description Source
Homology Modeling 1. Template Identification Finding a known protein structure with high sequence identity to the target. nih.govresearchgate.net
2. Sequence Alignment Aligning the amino acid sequences of the target and template. bakerlab.org
3. Model Building Constructing the 3D model of the target based on the template's coordinates. vlabs.ac.in
4. Model Refinement & Validation Optimizing the model's geometry and assessing its quality. vlabs.ac.innih.gov
De Novo Design 1. Site Analysis Identifying pockets and key interaction points in the target's binding site. uni-konstanz.de
2. Fragment Placement Placing small molecular fragments (like benzamidine) that complement the site. uni-konstanz.de
3. Fragment Linking/Growing Connecting fragments with linkers or growing new functionalities from a starting fragment. uni-konstanz.denih.gov

In Silico Prediction and Optimization of Pharmacokinetic and Pharmacodynamic Parameters

A successful drug must not only bind its target effectively but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. scispace.com In silico tools play a critical role in predicting these pharmacokinetic (PK) parameters from a molecule's structure, allowing for early-stage optimization and reducing late-stage failures. researchgate.net For this compound and its derivatives, various quantitative structure-property relationship (QSPR) and machine learning models can be applied. nih.govbiorxiv.org

The introduction of the 4-butyl group compared to the parent benzamidine molecule is expected to increase its lipophilicity. This change can significantly impact several PK properties:

Absorption: Increased lipophilicity can enhance membrane permeability and oral absorption, but excessively high lipophilicity may lead to poor solubility.

Distribution: Higher lipophilicity often leads to increased plasma protein binding and a larger volume of distribution. scispace.com

Metabolism: The butyl group could introduce new sites for metabolic enzymes, such as cytochrome P450s, potentially altering the compound's clearance rate.

Computational models can predict parameters like LogP (lipophilicity), aqueous solubility, Caco-2 permeability, plasma protein binding, and metabolic stability. nih.gov If predictions indicate poor properties (e.g., low solubility or high metabolic clearance), rational design strategies can be employed. For instance, studies on other benzamidine-based inhibitors have shown that replacing the highly basic benzamidine group with mimics can improve oral bioavailability. acs.org Similarly, computational tools can guide modifications to the this compound scaffold to balance potency with a desirable PK profile. nih.gov

Table 4: Predicted Pharmacokinetic Profile Comparison

Parameter Benzamidine (Parent) This compound (Predicted Impact) Rationale / Source
Molecular Weight 120.15 g/mol 176.26 g/mol Addition of C4H9 group
cLogP (Lipophilicity) ~0.2 Increased (e.g., to ~2.2) Addition of hydrophobic butyl chain
Aqueous Solubility High Decreased Increased lipophilicity reduces solubility. nih.gov
Oral Bioavailability Low-Moderate Potentially improved or altered Balance between increased permeability and decreased solubility. acs.org
Plasma Protein Binding Low Increased Lipophilicity is a key driver of plasma protein binding. scispace.com

| Metabolic Clearance | Moderate | Potentially increased | Butyl group may provide a new site for metabolism. nih.gov |

Virtual Screening and Library Design for Novel this compound Analogues

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov This process is much faster and more cost-effective than experimental high-throughput screening. researchgate.net Starting with this compound as a hit compound, a focused virtual library of analogues can be designed and screened to discover novel structures with improved characteristics. lifechemicals.comschrodinger.com

The design of this library would be guided by structure-activity relationships (SAR). nih.gov The process involves systematically modifying the this compound scaffold. For example:

Alkyl Chain Variation: The length and branching of the butyl chain can be altered (e.g., propyl, isobutyl, pentyl, cyclohexyl) to probe the size and shape of the hydrophobic pocket.

Ring Substitution: Other positions on the phenyl ring can be substituted with various functional groups (e.g., halogens, methoxy (B1213986) groups) to explore additional interactions and modulate electronic properties.

Scaffold Hopping: The core benzamidine or phenyl ring could be replaced with bioisosteres to explore new chemical space while retaining key binding interactions.

Once the virtual library is generated, these compounds are docked into the target protein's binding site. nih.gov The resulting poses are evaluated using scoring functions, and the top-ranking compounds are selected for further analysis, such as MD simulations or, ultimately, chemical synthesis and experimental testing. nih.govmdpi.com This iterative cycle of design, virtual screening, and evaluation accelerates the discovery of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. schrodinger.com

Preclinical Evaluation and Translational Potential of 4 Butyl Benzamidine and Lead Candidates

In Vitro Efficacy Studies in Relevant Biological Assays and Cell Lines

In vitro studies provide the initial proof-of-concept for a compound's biological activity in a controlled laboratory setting. For 4-Butyl-benzamidine and related structures, these assays have been crucial in identifying their potential as inhibitors of key biological targets and in demonstrating their cytotoxic or antimicrobial effects.

Derivatives of benzamidine (B55565) have demonstrated significant cytotoxic effects against various human cancer cell lines. Studies have reported IC50 values in the low micromolar range for compounds with similar structural motifs against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. For instance, certain benzimidazole (B57391) amidoximes, developed as prodrugs for amidine derivatives, have shown strong inhibition of MCF-7 cell viability, comparable to clinically used drugs. turkjps.org In the context of triple-negative breast cancer (TNBC), N-benzylbenzamidine derivatives have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in cancer progression. ugr.es One such derivative, compound 1b , exhibited an EC50 of 24.71 µM against MDA-MB-231 cells. ugr.es

The antimicrobial potential of benzamidine derivatives has also been extensively studied in vitro. Novel imino bases of benzamidine demonstrated excellent growth inhibition against Porphyromonas gingivalis, a key pathogen in periodontitis. nih.gov In the realm of antifungal research, benzamidine derivatives carrying 1,2,3-triazole moieties have been synthesized. researchgate.netnih.gov While they showed weak activity in vitro, their in vivo efficacy was notable, suggesting a potential prodrug effect. researchgate.netnih.gov Furthermore, research into antimalarial agents has identified reverse benzamidine derivatives with potent in vitro activity against Plasmodium falciparum, with IC50 values as low as 6.6 nM. researchgate.net

The tables below summarize the in vitro efficacy data for selected benzamidine derivatives.

Table 1: In Vitro Anticancer Activity of Benzamidine Derivatives

Compound Cell Line Assay Efficacy (IC50 / EC50) Source(s)
Benzamidine Derivatives MCF-7, HeLa Cytotoxicity Low micromolar range
1b (N-benzylbenzamidine derivative) MDA-MB-231 (TNBC) iNOS Inhibition / Cell Viability 24.71 µM ugr.es
Compound 3m (reverse benzamidine) Plasmodium falciparum Antiplasmodial Activity 6.6 nM researchgate.net

| 4-(Butylamino)-N′-[(4-chlorophenyl)methylidene]benzohydrazide (2f) | MCF-7 | Anticancer Activity | 8.2 µM | |

Table 2: In Vitro Antimicrobial Activity of Benzamidine Derivatives

Compound/Derivative Organism Assay Efficacy (MIC / Inhibition) Source(s)
Imino bases of benzamidine (4a , 4b ) P. gingivalis, P. aeruginosa Growth Inhibition Excellent inhibition noted nih.gov
Bis-thiazolium salts (12 , 13 ) Plasmodium falciparum Antiplasmodial Activity IC50: 2.25 nM, 0.65 nM researchgate.net

| 4-(Butylamino)-6-chloro-5-nitrobenzofuroxan (5a) | S. aureus | Antimicrobial Activity | MIC = 1.56 µg/mL | |

In Vivo Efficacy Assessments in Animal Models of Disease

Following promising in vitro results, the evaluation of this compound and its analogs progresses to in vivo animal models. These studies are essential for understanding the compound's efficacy, and its behavior in a complex, living system.

In the field of infectious diseases, benzamidine derivatives have shown significant success. Reverse benzamidine derivatives have demonstrated potent activity in mouse models of malaria. researchgate.net Compound 3m , for example, exhibited an ED50 value of 5 mg/kg in a P. vinckei-infected mouse model. researchgate.net Other bis-cationic compounds, such as bis-thiazolium salts, are active against P. vinckei-infected mice with ED50 values lower than 0.2 mg/kg and are capable of curing highly infected mice with a single injection. researchgate.net In a separate study, the compound SC83288 fully cured a Plasmodium vinckei rodent malaria infection when administered at 20 mg/kg for four days. nih.gov Similarly, certain benzamidine derivatives carrying 1,2,3-triazole moieties, despite weak in vitro antifungal activity, showed excellent efficacy in vivo. nih.govmdpi.com Compound 9b showed 79% efficacy against Colletotrichum lagenarium in greenhouse tests, and compound 16d demonstrated 90% efficacy, outperforming the commercial fungicide carbendazim (B180503). nih.govmdpi.com

Benzamidine derivatives have also been evaluated in animal models of inflammation. tandfonline.com Studies on related structures have shown that they can be orally active and non-ulcerogenic in animal models of inflammation and arthritis. tandfonline.com In the context of influenza, benzamidine derivatives exhibited a high antiviral effect in vivo against influenza virus strains A2/Adachi and B/Lee in mice. asm.org

Table 3: In Vivo Efficacy of Benzamidine Derivatives in Animal Models

Compound/Derivative Disease Model Animal Model Efficacy Source(s)
Compound 3m (reverse benzamidine) Malaria P. vinckei-infected mice ED50 = 5 mg/kg researchgate.net
Bis-thiazolium salts Malaria P. vinckei-infected mice ED50 < 0.2 mg/kg researchgate.net
SC83288 Malaria P. vinckei-infected mice Cured infection at 20 mg/kg/day for 4 days nih.gov
Compound 9b Fungal infection (C. lagenarium) Greenhouse test (in vivo) 79% efficacy at 200 µg/mL nih.govmdpi.com
Compound 16d Fungal infection (C. lagenarium) Greenhouse test (in vivo) 90% efficacy at 200 µg/mL nih.govmdpi.com

Preclinical Pharmacodynamic Profiling

Pharmacodynamic (PD) profiling investigates the biochemical and physiological effects of a drug on the body, providing insight into its mechanism of action and the dose-response relationship. For this compound and its analogs, PD studies are crucial for optimizing dosing regimens and understanding target engagement.

Research into compounds structurally similar to this compound involves exploring their pharmacokinetic and pharmacodynamic properties to assess their therapeutic potential. ontosight.ai For example, the development of N-tert-Butyl isoquine, a 4-aminoquinoline (B48711) antimalarial, involved a preclinical evaluation that confirmed a better pharmacodynamic and pharmacokinetic profile compared to its predecessor. researchgate.net Similarly, the oxazole (B20620) derivative 22b (SWE101) was found to have an excellent pharmacokinetic and pharmacodynamic profile in rats, enabling further investigation of its physiological role. acs.org

In cancer research, the iNOS inhibitor 1b , a benzamidine derivative, was found to be a more potent antiproliferative agent than the reference compound 1400W, demonstrating that chemical modifications improved the therapeutic effect. ugr.es For pain management, a highly potent MRGPRX1 agonist, compound 16 , was developed from a benzamidine template and displayed favorable distribution to the spinal cord in mice, the presumed site of its analgesic action. nih.gov These studies highlight the importance of PD profiling in selecting lead candidates for further development.

Investigation of Potential Therapeutic Applications Across Disease Areas

The unique chemical structure of the benzamidine moiety, particularly its ability to inhibit serine proteases, has made it a privileged scaffold in the development of therapies for a wide range of diseases.

Coagulopathies: Benzamidine derivatives are well-known for their anticoagulant properties, primarily through the inhibition of Factor Xa, a critical enzyme in the coagulation cascade. google.com The development of potent and highly selective inhibitors of Factor Xa is a key strategy for treating and preventing thrombotic disorders. google.comgoogle.mw Research has led to the synthesis of various benzamidine derivatives as Factor Xa inhibitors, with some showing IC50 values in the micromolar range. researchgate.net These compounds are being investigated for use in various thrombotic syndromes and coagulopathies. google.mwmdpi.com

Infectious Diseases: The therapeutic reach of benzamidine derivatives extends to numerous infectious diseases. They have shown potent activity against protozoan parasites that cause malaria and human African trypanosomiasis. researchgate.netacs.org Their mechanism often involves binding to the parasite's DNA or inhibiting essential enzymes. The antibacterial and antifungal activities of benzamidine derivatives are also well-documented, with novel compounds showing efficacy against periodontitis-causing bacteria and pathogenic fungi. nih.govresearchgate.netnih.govmdpi.com Furthermore, certain benzamidine derivatives have demonstrated antiviral effects against influenza viruses in vivo. asm.org

Inflammatory Conditions: The anti-inflammatory potential of benzamidine derivatives is an active area of research. google.com Their inhibitory effect on proteases involved in the inflammatory cascade contributes to this activity. asm.org Studies have shown that benzamidine derivatives can suppress virus-induced inflammation, a key component of their therapeutic action in influenza infections. asm.org Related heterocyclic compounds have also been shown to inhibit COX and LOX enzymes, which are central to inflammatory pathways. researchgate.netrsc.org

Neuropathic Pain: Emerging research has identified benzamidine derivatives as potential treatments for pain. Mas-related G-protein-coupled receptor X1 (MRGPRX1), a receptor specific to sensory neurons, has been identified as a therapeutic target for pain, and benzamidine-based compounds have been developed as potent agonists for this receptor. nih.gov Additionally, other related compounds have shown protective efficacy in mouse models of chemotherapy-induced neuropathic pain. acs.orgfrontiersin.org

Cancer: The anticancer properties of benzamidine derivatives are a significant focus of medicinal chemistry. These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer progression, antiproliferative effects on cancer cell lines, and the inhibition of enzymes like iNOS that support tumor growth. ugr.es Studies have demonstrated the cytotoxicity of these compounds against breast, cervical, and other cancer cell lines, establishing them as promising candidates for further development as anticancer agents. turkjps.org

Challenges and Future Perspectives in the Translation of this compound Research into Clinical Development

Despite the promising preclinical data, the path to translate this compound and its derivatives from the laboratory to the clinic is fraught with challenges. A major hurdle for amidine derivatives is their low oral bioavailability, which is often attributed to their cationic charge at physiological pH. turkjps.orgresearchgate.net To overcome this, researchers are developing prodrug strategies, such as the synthesis of amidoxime (B1450833) derivatives, which can be converted to the active amidine form in vivo. turkjps.orgresearchgate.net

Beyond bioavailability, the broader challenges of drug development apply. These include the complexities of scaling up manufacturing from laboratory to industrial production, ensuring batch-to-batch consistency, and navigating the rigorous regulatory pathways required for clinical trial approval. mdpi.comnih.govfrontiersin.org The potential for off-target effects and long-term toxicity must be thoroughly investigated in comprehensive preclinical safety and toxicology studies. researchgate.net

Future perspectives for this compound research will likely focus on several key areas. Continued optimization of lead candidates to improve their pharmacokinetic and pharmacodynamic profiles is essential. This includes enhancing target selectivity to minimize potential side effects and improving metabolic stability to ensure a suitable therapeutic window. mdpi.com The exploration of novel drug delivery systems, such as nanoparticles, could also help overcome issues of solubility and bioavailability, although these technologies come with their own set of translational hurdles. mdpi.comfrontiersin.orgmdpi.com Ultimately, successful clinical translation will require sustained interdisciplinary collaboration between chemists, biologists, and clinicians to navigate the complex path from preclinical promise to a clinically approved therapeutic. nih.gov

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of synthesized 4-Butyl-benzamidine?

  • Methodological Answer :

  • Analytical Techniques : Use melting point analysis (compare observed vs. literature values), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, discrepancies in melting points may indicate impurities .
  • Database Validation : Cross-reference spectral data and physical properties using SciFinder or Reaxys to confirm alignment with prior studies. If literature data is inconsistent, replicate analyses under standardized conditions (e.g., solvent, temperature) .
  • Sample Preparation : Document protocols rigorously, including solvent systems and crystallization methods, to ensure reproducibility. For solutions, specify buffer compositions and concentrations to avoid variability .

Q. What are best practices for conducting a literature review on this compound?

  • Methodological Answer :

  • Source Selection : Prioritize peer-reviewed journals and avoid non-academic databases (e.g., Google). Use discipline-specific platforms like PubMed, SciFinder, or Reaxys to locate synthesis protocols, biological activity data, and structural analyses .
  • Keyword Strategy : Combine terms such as “this compound AND kinase inhibition” or “crystallography AND benzamidine derivatives” to refine results. Track citations of seminal papers to identify emerging trends .
  • Critical Evaluation : Assess study quality by examining experimental design (e.g., control groups, sample sizes) and statistical rigor. Note gaps, such as limited data on temperature-dependent solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis using tools like MetaDisc to quantify heterogeneity. For example, if one study reports potent trypsin inhibition while another shows no activity, evaluate differences in assay conditions (e.g., pH, substrate concentration) .
  • Experimental Replication : Design experiments to test conflicting hypotheses. If solubility discrepancies exist, measure partition coefficients in varying solvents and compare with computational predictions (e.g., logP values from ChemAxon) .
  • Contextual Factors : Consider species-specific effects (e.g., human vs. murine models) or batch-to-batch variability in compound synthesis. Document all variables in a standardized table:
VariableStudy A (2020)Study B (2023)Proposed Protocol
SolventDMSOPBSDMSO/PBS (1:1)
Concentration10 µM50 µM25 µM
Assay Temperature25°C37°C37°C

Q. What methodological considerations apply when integrating computational and experimental data for this compound?

  • Methodological Answer :

  • Hybrid Workflows : Combine density functional theory (DFT) calculations (e.g., lattice energy, hydrogen bonding patterns) with experimental crystallography. For instance, validate predicted hydrogen-bonding networks via X-ray diffraction .
  • Error Analysis : Quantify deviations between computational models (e.g., docking scores) and experimental results (e.g., IC50 values). Use tools like PyMol to visualize steric clashes or binding pose mismatches .
  • Data Harmonization : Ensure computational parameters (e.g., solvent models, force fields) match experimental conditions. For reproducibility, publish raw data and code repositories alongside findings .

Data Validation and Reproducibility

Q. How should researchers address variability in synthetic yields of this compound?

  • Methodological Answer :

  • Process Optimization : Use design of experiments (DoE) to test variables like reaction time, temperature, and catalyst loading. For example, a 2^3 factorial design can identify optimal conditions for Suzuki-Miyaura coupling steps .
  • Quality Control : Implement inline analytics (e.g., FTIR monitoring) to detect intermediates and abort failed reactions early. Compare yields with literature benchmarks from Reaxys .
  • Batch Documentation : Record all deviations (e.g., humidity, reagent lot numbers) and analyze their impact statistically. Share protocols via platforms like protocols.io to enable community validation .

Key Resources for Methodological Rigor

  • Structural Validation : Use CCDC (Cambridge Crystallographic Data Centre) references to compare crystal structures .
  • Literature Tools : Leverage Reaxys for reaction pathways and SciFinder for bioactivity data .
  • Data Repositories : Deposit spectral data in PubChem (if permissible) or institutional databases to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.